molecular formula C16H17N5O2S B2826155 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 898429-45-3

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2826155
CAS No.: 898429-45-3
M. Wt: 343.41
InChI Key: ZOLVEXLNMAOUBN-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

This compound belongs to a class of 1,2,4-triazol derivatives known for their significant synthetic and pharmacological potential. The synthesis and investigation of new structures within this class have led to discoveries of compounds with wide biological activities. One study describes the synthesis of derivatives, including 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide, and their antiexudative activity. The study found that 91% of these new derivatives exhibit antiexudative properties, with some compounds surpassing the reference drug in activity. This suggests their potential as more effective and less toxic therapeutic options (Chalenko et al., 2019).

Antimicrobial Activity

Another area of application for this compound is in antimicrobial research. Derivatives of 1,2,4-triazole, including this specific compound, have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The synthesis of compounds containing the 1,2,4-triazole ring system has drawn attention due to their broad range of pharmaceutical activities. These activities include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties. Such compounds are promising for practical applications due to their significant biological importance and therapeutic interests (MahyavanshiJyotindra et al., 2011).

Energetic Materials

Research into insensitive energetic materials has also seen the application of compounds with the 1,2,4-triazole structure. A study on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which share a similar chemical framework with the compound , demonstrates the potential of these compounds in the development of energetic materials with moderate thermal stabilities and insensitivity towards impact and friction. This indicates their utility in creating safer and more stable energetic materials (Yu et al., 2017).

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-5-6-12(11(2)8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLVEXLNMAOUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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